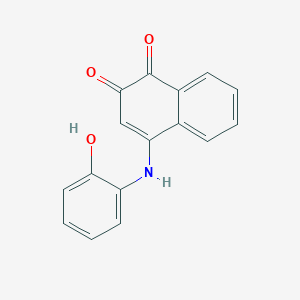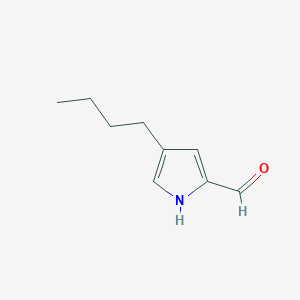
4-butyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of pyrrole aldehydes. It is widely used in scientific research for its unique properties and potential applications.
科学研究应用
4-butyl-1H-pyrrole-2-carbaldehyde has numerous applications in scientific research. It has been used as a building block for the synthesis of various pyrrole-based compounds, including natural products and pharmaceuticals. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
作用机制
The mechanism of action of 4-butyl-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and a Michael acceptor, reacting with various electrophiles and forming covalent bonds. This property makes it useful in the synthesis of complex organic molecules.
生化和生理效应
The biochemical and physiological effects of 4-butyl-1H-pyrrole-2-carbaldehyde are not well studied. However, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been reported to have cytotoxic effects against cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-butyl-1H-pyrrole-2-carbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a fluorescent probe for the detection of metal ions. However, its limitations include its low solubility in water and its potential toxicity.
未来方向
There are numerous future directions for the use of 4-butyl-1H-pyrrole-2-carbaldehyde in scientific research. One potential application is in the development of new antimicrobial agents. It could also be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science. Additionally, it could be used as a fluorescent probe for the detection of other analytes, such as biomolecules or environmental pollutants.
Conclusion:
In conclusion, 4-butyl-1H-pyrrole-2-carbaldehyde is a versatile chemical compound with numerous applications in scientific research. Its unique properties make it useful in the synthesis of complex organic molecules and as a fluorescent probe for the detection of metal ions. Although its biochemical and physiological effects are not well studied, it has shown potential as an antimicrobial agent and as a cytotoxic agent against cancer cells. With further research, it has the potential to be used in a wide range of applications in various fields of science.
合成方法
The synthesis of 4-butyl-1H-pyrrole-2-carbaldehyde involves the reaction of butylamine with 2-acetylpyrrole in the presence of an oxidizing agent such as potassium permanganate. This reaction yields 4-butyl-1H-pyrrole-2-carbaldehyde as a yellowish-brown solid with a melting point of 70-72°C.
属性
CAS 编号 |
179928-26-8 |
|---|---|
产品名称 |
4-butyl-1H-pyrrole-2-carbaldehyde |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
4-butyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-9(7-11)10-6-8/h5-7,10H,2-4H2,1H3 |
InChI 键 |
YJVXCGRBLXSBOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CNC(=C1)C=O |
规范 SMILES |
CCCCC1=CNC(=C1)C=O |
同义词 |
1H-Pyrrole-2-carboxaldehyde, 4-butyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



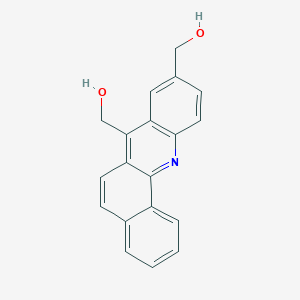
![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
![2-[2-(2-methoxyphenyl)phenyl]acetic Acid](/img/structure/B61613.png)
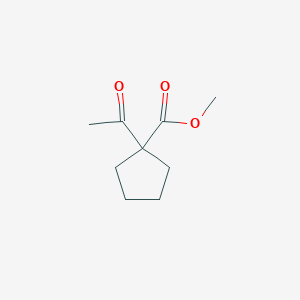
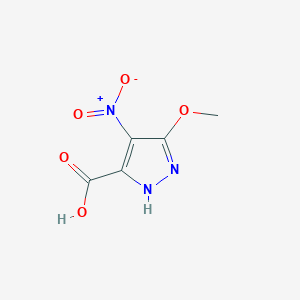
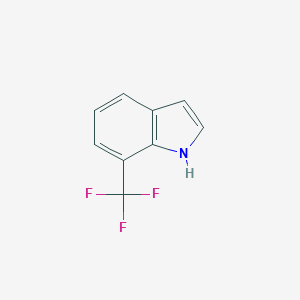
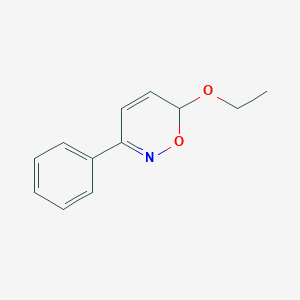

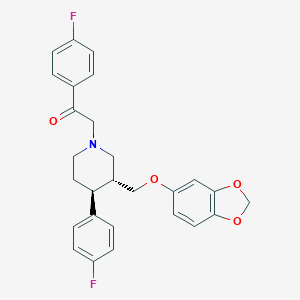
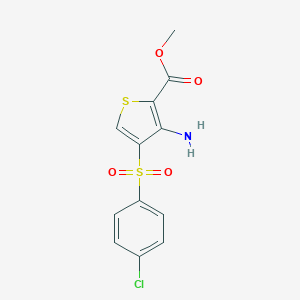
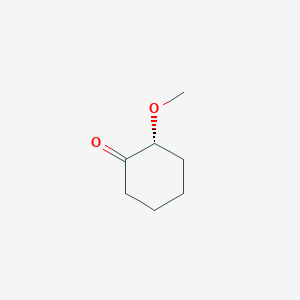
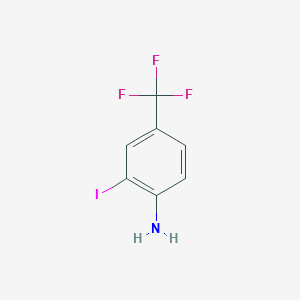
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
